molecular formula C23H22F3N3O2 B2709406 1-(8-((4-(Trifluoromethyl)benzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide CAS No. 921785-88-8

1-(8-((4-(Trifluoromethyl)benzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide

Cat. No.: B2709406
CAS No.: 921785-88-8
M. Wt: 429.443
InChI Key: OBWBRHNTMAYPEG-UHFFFAOYSA-N
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Description

1-(8-((4-(Trifluoromethyl)benzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H22F3N3O2 and its molecular weight is 429.443. The purity is usually 95%.
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Scientific Research Applications

Central Nervous System (CNS) Acting Drugs

Research has identified functional chemical groups, including quinoline and piperidine derivatives, as potential lead molecules for synthesizing compounds with CNS activity. Heterocycles containing heteroatoms like nitrogen, which are prominent in the structure of the compound , form a significant class of organic compounds capable of exhibiting effects ranging from depression to euphoria and convulsion (S. Saganuwan, 2017).

Corrosion Inhibitors

Quinoline derivatives, closely related to the core structure of the compound, are utilized as effective anticorrosive materials. These derivatives form stable chelating complexes with surface metallic atoms through coordination bonding, showcasing their importance in corrosion inhibition (C. Verma, M. Quraishi, E. Ebenso, 2020).

Optoelectronic Materials

Quinazoline and pyrimidine derivatives, which share structural similarities with the compound, have been extensively researched for their applications in optoelectronic materials. Incorporation of these moieties into π-extended conjugated systems has proven valuable for creating novel materials for organic light-emitting diodes, nonlinear optical materials, and colorimetric pH sensors (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).

Antibacterial Activity

The antibacterial activity of norfloxacin, a quinolone derivative, demonstrates the potential of quinoline structures in combating bacterial infections. This insight provides a pathway for the exploration of the antibacterial applications of the compound , especially against Gram-negative pathogens (B. Holmes, R. N. Brogden, D. Richards, 1985).

Anticancer Properties

The exploration of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, closely related to the compound's structure, has indicated significant cytotoxic properties, surpassing some contemporary anticancer drugs. These compounds exhibit tumor-selective toxicity and can act as modulators of multi-drug resistance, suggesting a potential anticancer application for the compound under review (Mohammad Hossain, Carlos E Enci, J. Dimmock, U. Das, 2020).

Properties

IUPAC Name

1-[8-[[4-(trifluoromethyl)phenyl]methoxy]quinolin-2-yl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N3O2/c24-23(25,26)18-7-4-15(5-8-18)14-31-19-3-1-2-16-6-9-20(28-21(16)19)29-12-10-17(11-13-29)22(27)30/h1-9,17H,10-14H2,(H2,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWBRHNTMAYPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)C(F)(F)F)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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